molecular formula C13H11N3 B13664332 3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine

3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13664332
M. Wt: 209.25 g/mol
InChI Key: ATKTVQVNGAORQN-UHFFFAOYSA-N
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Description

3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of a methyl group at the 3-position and a phenyl group at the 7-position further defines its structure. Compounds of this class are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with phenyl isocyanate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the methyl and phenyl groups enhances its interaction with molecular targets, making it a promising candidate for various applications.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H11N3/c1-10-14-15-13-9-12(7-8-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

ATKTVQVNGAORQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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